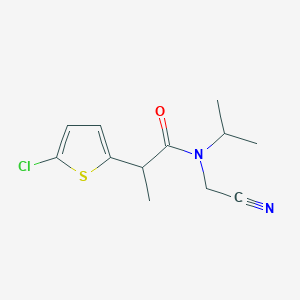

2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2OS/c1-8(2)15(7-6-14)12(16)9(3)10-4-5-11(13)17-10/h4-5,8-9H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBZRIMIIDAEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#N)C(=O)C(C)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate amines and nitriles under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency. The process may also include purification steps such as crystallization, distillation, or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may inhibit or activate certain pathways, resulting in its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Aromatic Substituents: The 5-chlorothiophene group in the target compound and 5RH1 facilitates hydrophobic interactions and halogen bonding. However, replacing the pyridin-3-yl group in 5RH1 with a cyanomethyl-isopropyl moiety alters electronic properties (e.g., reduced basicity) and steric accessibility. In contrast, fluorobiphenyl () and 6-methoxynaphthalene () substituents enhance aromatic stacking but lack the thiophene’s sulfur-mediated interactions.

Amide Substituents: The cyanomethyl group in the target compound introduces a nitrile functionality capable of weak hydrogen bonding (C≡N⋯H interactions), unlike the pyridine or sulfonamide groups in 5RH1 and . Isopropyl vs.

Biological Activity: Compounds like 5RH1 exhibit antiviral activity due to interactions with protease active sites (e.g., SARS-CoV-2 main protease) via pyridine-HIS163 and amide-ASN142/GLN189 hydrogen bonds . The target compound’s cyanomethyl group may disrupt these interactions, necessitating further binding assays. Hybrid molecules (e.g., ’s flurbiprofen-amphetamine hybrid) suggest dual functionality, whereas the target compound’s design is more specialized .

Biological Activity

2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide, with the CAS number 1436095-06-5, is a thiophene derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure characterized by a chlorothiophene ring, a cyanomethyl group, and a propanamide moiety, which may contribute to its biological activities.

- Molecular Formula : C₁₂H₁₅ClN₂OS

- Molecular Weight : 270.78 g/mol

The unique combination of functional groups in this compound suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound have exhibited various biological activities, including antimicrobial and anticancer properties. The specific biological mechanisms and efficacy of this compound, however, require more detailed study.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes leading to altered metabolic pathways.

- Receptor Modulation : Binding to receptors that may influence cellular signaling pathways.

Further research is necessary to elucidate these mechanisms and confirm the biological effects observed in preliminary studies.

Antimicrobial Activity

Preliminary studies suggest that thiophene derivatives can exhibit significant antimicrobial activity. For example:

- Study : A series of thiophene derivatives were tested against various bacterial strains.

- Findings : Compounds structurally similar to this compound showed promising results against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Emerging research indicates potential anticancer effects:

- Case Study : In vitro studies on cancer cell lines demonstrated that certain thiophene derivatives can induce apoptosis.

- Mechanism : This effect may be mediated through the activation of caspases or inhibition of cell cycle progression.

| Study Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Anticancer | HeLa cells | Induction of apoptosis |

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Reaction of 5-chlorothiophene with cyanomethyl amines.

- Use of catalysts under controlled temperature and pressure conditions to optimize yield.

This compound can also serve as an intermediate for synthesizing other bioactive molecules, expanding its utility in medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis of this compound can be approached via multi-step reactions involving substitution, condensation, and amidation. For example:

- Substitution reaction : React 5-chlorothiophene-2-carboxylic acid derivatives with cyanomethylamine under alkaline conditions to introduce the cyanomethyl group .

- Amidation : Use propan-2-ylamine and a condensing agent (e.g., DCC or EDC) in anhydrous conditions to form the propanamide moiety. Optimize reaction temperature (e.g., reflux in THF) and stoichiometry to minimize side products .

- Purification : Employ recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the pure product .

Advanced: How can researchers resolve structural ambiguities in the crystallographic analysis of this compound when encountering data contradictions (e.g., twinning or disorder)?

Methodological Answer:

For crystallographic refinement:

- Use SHELXL (via Olex2 or similar interfaces) to model disorder or twinning. Apply restraints for bond distances/angles and utilize the TWIN command for twinned data .

- Validate against high-resolution data (≤1.0 Å) to resolve electron density ambiguities. Employ the Hirshfeld surface analysis to identify weak intermolecular interactions that may influence packing .

- Cross-validate with spectroscopic data (e.g., NMR or IR) to confirm functional group orientations .

Basic: What spectroscopic techniques are essential for characterizing the purity and structure of this compound post-synthesis?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., chlorothiophene protons at δ 6.5–7.5 ppm, cyanomethyl at ~δ 3.0–4.0 ppm) and detect impurities .

- IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and nitrile C≡N peaks (~2200–2260 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and identify by-products using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How does steric hindrance from the isopropyl and cyanomethyl substituents influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Reactivity : Steric bulk from the isopropyl group may slow nucleophilic attacks at the amide carbonyl. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

- Intermolecular interactions : Analyze X-ray data for shortened C–H···O/N contacts or π-stacking between thiophene rings. Compare packing motifs with analogous compounds to identify steric-driven deviations .

Basic: What are the standard protocols for handling and storing this compound to ensure stability in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Quench waste with ethanol/water mixtures to neutralize reactive intermediates .

Advanced: In designing derivatives for SAR studies, what strategies mitigate synthetic challenges from the compound’s complex substitution pattern?

Methodological Answer:

- Protecting groups : Temporarily mask the nitrile with trimethylsilyl groups during functionalization of the thiophene ring .

- Parallel synthesis : Employ Ugi or Passerini multicomponent reactions to generate diverse analogs while maintaining the core scaffold .

- Computational screening : Use AutoDock or Schrödinger Suite to prioritize derivatives with optimal steric/electronic profiles before synthesis .

Basic: How can researchers confirm the absence of by-products in the final synthesized compound?

Methodological Answer:

- TLC monitoring : Track reaction progress using silica plates with UV visualization (e.g., 254 nm) and eluents like dichloromethane/methanol .

- Mass spectrometry : Perform HRMS (ESI-TOF) to verify molecular ion peaks ([M+H]⁺) and exclude adducts or dimers .

Advanced: What computational methods predict the hydrogen bonding network and crystal packing of this compound prior to experimental crystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.